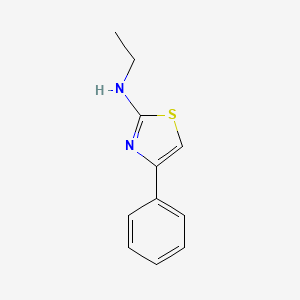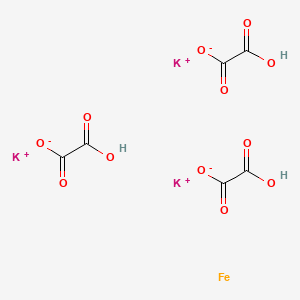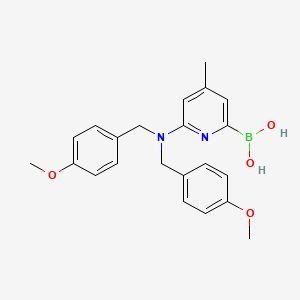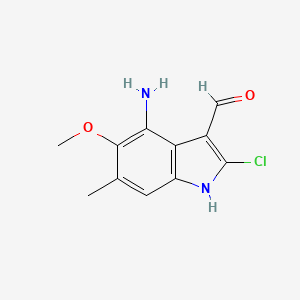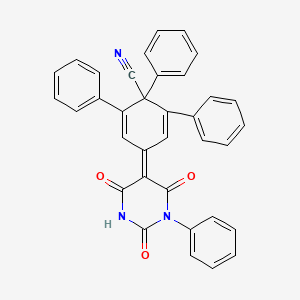![molecular formula C11H21NO2 B13992200 2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) CAS No. 41348-50-9](/img/structure/B13992200.png)
2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a carbonyl group, an amino group, and several methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal typically involves multiple steps One common method involves the reaction of 2,2-dimethyl-3-oxo-propyl chloride with methylamine under controlled conditions to form the intermediate compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dimethyl-3-oxo-propylamine
- 2,2-dimethyl-propanal
- 3-oxo-2,2-dimethyl-propylamine
Uniqueness
Compared to similar compounds, 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal is unique due to the presence of both an amino group and an aldehyde group in its structure
Propriétés
Numéro CAS |
41348-50-9 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3-[(2,2-dimethyl-3-oxopropyl)-methylamino]-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H21NO2/c1-10(2,8-13)6-12(5)7-11(3,4)9-14/h8-9H,6-7H2,1-5H3 |
Clé InChI |
XJQPEZWAYFWSGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)CC(C)(C)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



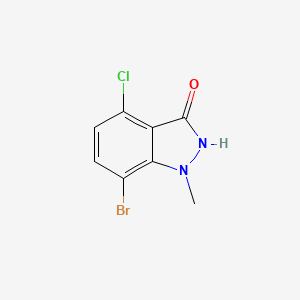

![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
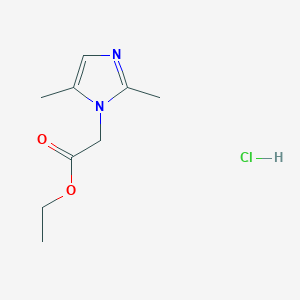
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
